molecular formula C14H21NO4 B3323656 tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate CAS No. 167082-56-6

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

Cat. No.: B3323656
CAS No.: 167082-56-6
M. Wt: 267.32 g/mol
InChI Key: WEIHMMMBXBQYNT-UHFFFAOYSA-N
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Description

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to an aminodiol scaffold. Such carbamates are commonly employed in peptide synthesis and drug development due to the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions . While direct pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., hydroxycyclopentyl and bicyclic carbamates) suggest roles in modulating solubility, stereochemistry, and reactivity in target-oriented syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIHMMMBXBQYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides . The reaction is usually conducted at room temperature using a combination of palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods: . The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Organic Synthesis

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate serves as an essential chiral building block in organic synthesis. Its ability to facilitate the preparation of enantiomerically pure compounds is particularly valuable in the pharmaceutical industry.

In medicinal chemistry, this compound is investigated for its potential as a prodrug . The hydrolysis of the carbamate group can release active pharmaceutical agents in vivo, enhancing drug delivery and efficacy.

Case Study: Prodrug Development

Research has shown that compounds similar to this compound can be designed to improve solubility and bioavailability of poorly soluble drugs through strategic modifications to their structure.

Biological Research

The compound is utilized as a protecting group for amines and alcohols during peptide synthesis. Its stability under various conditions allows for selective reactions without interfering with other functional groups.

Industrial Applications

In the industrial sector, this compound plays a role in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved may include metabolic pathways or signal transduction pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate to analogous Boc-protected compounds, focusing on substituent effects, synthesis routes, and physicochemical properties.

Substituent Diversity and Structural Features
Compound Name Substituents/Backbone CAS Number Key Features Reference
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl with single hydroxyl 1330069-67-4 Chiral cyclopentane; reduced hydrophilicity
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine with methyl group 1270019-92-5 Enhanced rigidity; potential CNS activity
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclo[4.1.0]heptane scaffold 880545-32-4 High strain; increased reactivity
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Alkyne-linked pyrazole N/A Planar heterocycle; click chemistry utility
Target compound 1,3-dihydroxy-1-phenylpropan-2-yl Not provided Phenyl group enhances lipophilicity; diol for H-bonding

Key Observations :

  • The target compound’s 1,3-dihydroxy-1-phenylpropan-2-yl group distinguishes it from cyclic analogs (e.g., cyclopentyl or piperidine derivatives) by introducing a rigid aromatic ring and two hydroxyl groups, which may improve solubility via hydrogen bonding compared to monohydroxy analogs .

Research Implications and Limitations

  • Structural Advantages: The target compound’s dihydroxy-phenyl motif may offer superior binding affinity in drug-receptor interactions compared to monohydroxy or non-aromatic analogs.
  • Knowledge Gaps: Direct data on the compound’s solubility, stability, and biological activity are absent in the provided evidence. Further studies are needed to validate its pharmacokinetic properties.

Biological Activity

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol. This compound is classified as a carbamate and has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a prodrug and its interactions with various biological targets.

The biological activity of this compound primarily revolves around the hydrolysis of its carbamate group. This reaction can release active amines or alcohols that may interact with enzymes or receptors, influencing various biological processes. The hydrolysis is catalyzed by enzymes such as esterases, leading to the modulation of enzymatic activity.

Biological Applications

The compound has shown potential in several areas:

  • Enzyme-Substrate Interactions : It is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
  • Prodrug Characteristics : Due to its ability to release active compounds upon hydrolysis, it is considered a prodrug, which can enhance the bioavailability of therapeutic agents.
  • Synthesis Intermediate : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Research Findings

Several studies have explored the biological activity and potential applications of this compound:

Table 1: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundEnzyme inhibition and substrate interaction
Related Carbamate DerivativesVarying degrees of enzyme inhibition
Prodrug StudiesEnhanced delivery of active compounds

Case Studies

  • Enzyme Interaction Study : In a study investigating the interaction between this carbamate and specific enzymes, researchers found that the compound could effectively inhibit enzyme activity by binding to active sites. This binding was shown to alter the kinetics of enzymatic reactions, demonstrating its potential in drug design.
  • Prodrug Efficacy : Another study focused on the prodrug characteristics of this compound. The results indicated that upon hydrolysis, the compound released bioactive amines that exhibited enhanced pharmacological effects compared to their non-carboxymethylated counterparts.

Synthesis and Production

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with suitable chiral intermediates. Common synthetic routes include:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions with aryl halides.

Table 2: Synthesis Conditions

YieldReaction ConditionsOperation
91%20°C for 16 hoursCooling with ice during reaction setup

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including carbamate formation and hydroxyl group protection. Key steps may include:

  • Amine coupling : Reacting tert-butyl carbamate with a dihydroxy-phenylpropanol intermediate under anhydrous conditions .
  • Solvent selection : Dichloromethane or ethyl acetate is often used to enhance solubility and reaction kinetics .
  • Temperature control : Maintaining 0–25°C during coupling to prevent side reactions like oxidation or epimerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is employed to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra verify the tert-butyl group (δ ~1.4 ppm for 1^1H) and carbamate carbonyl (δ ~155 ppm for 13^{13}C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₄H₂₁NO₃: calculated 276.1594, observed 276.1596) .
  • Infrared (IR) Spectroscopy : Confirms hydroxyl (broad ~3400 cm⁻¹) and carbamate C=O (1700–1750 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste disposal : Classify as hazardous waste and coordinate with licensed disposal services .

Advanced Research Questions

Q. How does the stereochemistry of the dihydroxy-phenylpropanol moiety influence biological activity?

  • Neuroprotective activity : The (R)-enantiomer in structurally related carbamates shows enhanced astrocyte viability against Aβ1-42 toxicity compared to the (S)-form, likely due to stereospecific interactions with voltage-gated sodium channels .
  • Oxidative stress modulation : The 1,3-dihydroxy configuration in the target compound may enhance radical scavenging, though efficacy against scopolamine-induced oxidative stress is moderate compared to galantamine .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Palladium or copper catalysts improve coupling efficiency in carbamate formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but require rigorous drying to avoid hydrolysis .
  • In-line analytics : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor reaction progress and minimize impurities .

Q. How do structural modifications (e.g., fluorination or biphenyl substitution) alter pharmacological properties?

  • Fluorinated analogs : Introducing fluorine at the phenyl ring (e.g., 4-fluorophenyl) enhances metabolic stability and blood-brain barrier permeability, as seen in related compounds .
  • Biphenyl derivatives : Substitution with a biphenyl group (e.g., in Combi-Blocks QV-6095) increases lipophilicity (logP >3), correlating with improved binding to hydrophobic protein pockets .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with CRMP2 or sodium channels, guided by crystallographic data from PubChem .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with observed neuroprotective EC₅₀ values .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Batch variability : Characterize purity (>95% via HPLC) and enantiomeric excess (chiral HPLC) to rule out impurities as confounding factors .
  • Assay conditions : Standardize cell lines (e.g., SH-SY5Y neurons) and Aβ1-42 concentrations (e.g., 10 µM) to ensure reproducibility .
  • Positive controls : Include galantamine or memantine to benchmark oxidative stress and neuroprotection assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
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tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

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